molecular formula C27H33N5O2S B10837094 N-(1-((7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl)azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide

N-(1-((7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl)azetidin-3-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B10837094
M. Wt: 491.6 g/mol
InChI Key: OLRHCKCMIVFULU-FTJBHMTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “US9586942, 2” involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods: Industrial production of “US9586942, 2” follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for reaction monitoring and control .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

“US9586942, 2” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “US9586942, 2” involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: “US9586942, 2” stands out due to its unique combination of functional groups and reactivity, making it a versatile compound for various applications. Its specific interactions with molecular targets also contribute to its distinct properties .

Properties

Molecular Formula

C27H33N5O2S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[1-[(7S,8R)-7-(azetidin-1-yl)-8-benzyl-5,6,7,8-tetrahydronaphthalen-2-yl]azetidin-3-yl]-1-methylimidazole-4-sulfonamide

InChI

InChI=1S/C27H33N5O2S/c1-30-18-27(28-19-30)35(33,34)29-22-16-32(17-22)23-10-8-21-9-11-26(31-12-5-13-31)25(24(21)15-23)14-20-6-3-2-4-7-20/h2-4,6-8,10,15,18-19,22,25-26,29H,5,9,11-14,16-17H2,1H3/t25-,26+/m1/s1

InChI Key

OLRHCKCMIVFULU-FTJBHMTQSA-N

Isomeric SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CN(C2)C3=CC4=C(CC[C@@H]([C@@H]4CC5=CC=CC=C5)N6CCC6)C=C3

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2CN(C2)C3=CC4=C(CCC(C4CC5=CC=CC=C5)N6CCC6)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.